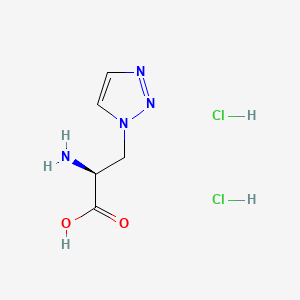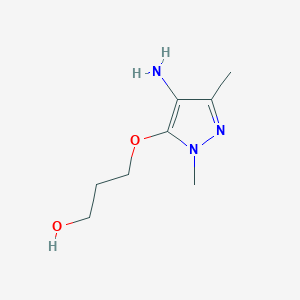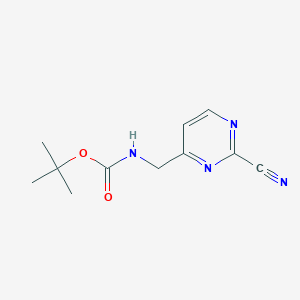![molecular formula C14H9BrN2O4 B13489920 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-{2,4-dioxo-3-azabicyclo[311]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique bicyclic structure It contains a bromine atom, multiple carbonyl groups, and a nitrogen atom within its bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids, such as concentrated sulfuric acid, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine or chlorine). Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学研究应用
4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound has potential applications in drug discovery and development. Its structure allows for the exploration of new therapeutic agents targeting various diseases.
作用机制
The mechanism of action of 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-azabicyclo[3.3.1]non-3-enes: These compounds share a similar bicyclic structure but differ in the arrangement of their functional groups.
3-azabicyclo[3.1.1]heptanes: These compounds are structurally related but have different substituents and functional groups.
Uniqueness
4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a bromine atom, multiple carbonyl groups, and a nitrogen atom within its bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C14H9BrN2O4 |
|---|---|
分子量 |
349.14 g/mol |
IUPAC 名称 |
4-bromo-2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O4/c15-8-3-1-2-7-9(8)12(20)17(11(7)19)14-4-6(5-14)10(18)16-13(14)21/h1-3,6H,4-5H2,(H,16,18,21) |
InChI 键 |
HSEWEPJYXPOBKE-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1(C(=O)NC2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


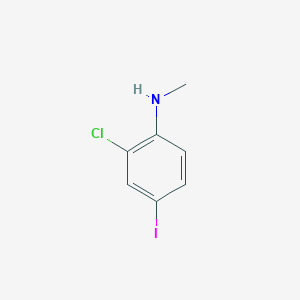
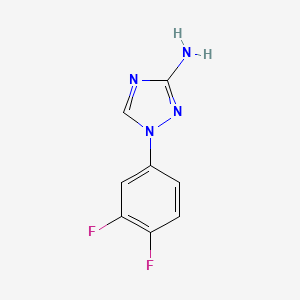
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
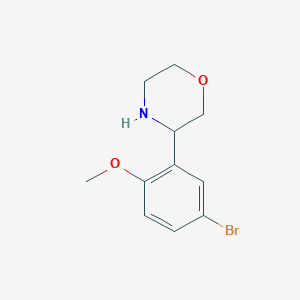
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
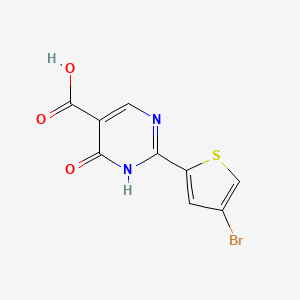
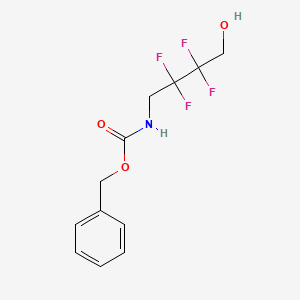
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
